2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is an organic compound that features a complex structure with multiple functional groups, including an ethoxy group, a furan ring, a thiophene ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic synthesis One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and thiophen-2-yl derivatives, followed by their coupling under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide
- 2-ethoxy-N-(2-(thiophen-2-yl)-2-hydroxyethyl)acetamide
- 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide
Uniqueness
2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of both furan and thiophene rings in its structure, which can confer distinct chemical and biological properties. This dual-ring system can enhance its reactivity and potential interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-10-14(17,11-5-3-7-19-11)12-6-4-8-20-12/h3-8,17H,2,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYQDPWPCOVZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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